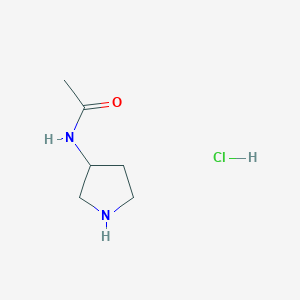
O-Benzyl-(D)-serine benzyl ester
Overview
Description
“O-Benzyl-(D)-serine benzyl ester” is a type of benzyl ester. Benzyl esters are known for their use in deoxygenation chemistry . They are readily derived from alcohols and can be used as radical pronucleophiles in cross-couplings under Ni/photoredox dual catalysis . They are also known for their stability under various conditions .
Synthesis Analysis
Benzyl esters can be synthesized through various methods. One method involves the use of O-benzyl xanthate esters, which are derived from alcohols, as radical pronucleophiles in Csp3–Csp2 cross-couplings under Ni/photoredox dual catalysis . Another method involves the esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant .Chemical Reactions Analysis
Benzyl esters are involved in various chemical reactions. They can undergo deoxygenation and cross-coupling chemistry . In cross-coupling reactions, they act as radical pronucleophiles . The cleavage of the xanthate (C–O) bond in O-benzyl xanthate esters is reliant on photogenerated radical activators to form new carbon-centered radicals primed for nickel-catalyzed cross-couplings .Mechanism of Action
Target of Action
O-Benzyl-(D)-serine benzyl ester is primarily used as a protective group for hydroxy and amino functionalities in the synthesis of a wide range of natural products, pharmaceuticals, and functional organic materials . The benzyl group is recognized as one of the most reliable groups for protecting these functionalities against the actions of oxidants, acids, bases, and nucleophiles .
Mode of Action
The compound interacts with its targets by introducing a benzyl group, which has high stability under various reaction conditions . The cleavage of O- and N-benzyl groups, i.e., deprotection, is most commonly performed by hydrogenolysis using extremely flammable molecular hydrogen with palladium catalysts . A safer and greener alternative to conventional hydrogenolysis has been developed, where o- and n-benzyl groups can be cleaved in water without using molecular hydrogen .
Biochemical Pathways
The biochemical pathways affected by this compound involve the protection and deprotection of hydroxy and amino functionalities. The compound plays a crucial role in the synthesis of a wide range of natural products, pharmaceuticals, and functional organic materials . The benzyl group is introduced to protect these functionalities, and later removed through a process called hydrogenolysis .
Pharmacokinetics
It’s known that the unnatural benzyl ester is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound may have good stability and bioavailability in biological systems.
Result of Action
The primary result of the action of this compound is the protection of hydroxy and amino functionalities during the synthesis of various compounds. This protection allows these functionalities to withstand the actions of oxidants, acids, bases, and nucleophiles . After the synthesis process, the benzyl groups are removed, yielding the desired products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deprotection process is typically performed using extremely flammable molecular hydrogen with palladium catalysts . A safer and greener alternative has been developed where o- and n-benzyl groups can be cleaved in water without using molecular hydrogen . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence or absence of certain environmental factors such as water and hydrogen.
Safety and Hazards
While specific safety and hazard information for “O-Benzyl-(D)-serine benzyl ester” is not available, it is generally advisable to avoid breathing in mist, gas, or vapors of chemical substances, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .
Future Directions
Benzyl esters have been used in various areas of chemistry, including deoxygenation and cross-coupling chemistry . Future research may focus on expanding the synthetic toolbox and chemical space of benzyl esters, with novel radical precursors derived from abundant feedstock molecules being targeted for compatibility under dual catalytic manifolds .
Biochemical Analysis
Biochemical Properties
O-Benzyl-(D)-serine benzyl ester is involved in a variety of biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
This compound influences various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular interactions underpin the diverse roles of this compound in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSRDBCZVJBPQ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944541 | |
| Record name | Benzyl O-benzylserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
| Record name | Benzyl O-benzylserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21948-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)


![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)




![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)
![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)



